molecular formula C24H17N3O B2966378 (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1017491-54-1

(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2966378
CAS No.: 1017491-54-1
M. Wt: 363.42
InChI Key: YQEJVBSETOTHIF-HKWRFOASSA-N
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Description

This compound belongs to the class of methylidene oxindoles, characterized by a conjugated indol-2-one core fused with a substituted methylidene group. The (3Z)-configuration is critical for maintaining planar geometry, which facilitates interactions with biological targets such as kinase domains.

Properties

IUPAC Name

(3Z)-3-[(1,4-diphenylpyrazol-3-yl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24-20(19-13-7-8-14-22(19)25-24)15-23-21(17-9-3-1-4-10-17)16-27(26-23)18-11-5-2-6-12-18/h1-16H,(H,25,28)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEJVBSETOTHIF-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2C=C3C4=CC=CC=C4NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN(N=C2/C=C\3/C4=CC=CC=C4NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 1H-indole derivatives with appropriate pyrazole precursors. The reaction conditions can vary, but common solvents include acetonitrile and ethanol under reflux conditions. The yield and purity of the synthesized compound are often assessed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can vary widely depending on the specific structure and substituents present.

Compound Target Organism MIC (µg/mL) Reference
Compound AStaphylococcus aureus0.98
Compound BEscherichia coli15.6
Compound CCandida albicans7.80

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

Compound Cell Line IC50 (µM) Reference
Compound DA549<10
Compound EMCF75.6
Compound FHeLa8.0

These findings suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been noted for their anti-inflammatory properties through mechanisms such as COX inhibition. Research indicates that certain derivatives can significantly reduce inflammatory markers in vitro.

Case Studies

  • Case Study: Antimicrobial Efficacy
    A study evaluated the antimicrobial activity of several pyrazole derivatives against MRSA strains. The compound exhibited an MIC comparable to standard antibiotics, indicating its potential as an alternative treatment option in antibiotic-resistant infections.
  • Case Study: Cytotoxicity Assessment
    In another investigation focusing on cytotoxicity, compounds similar to this compound were tested against a range of cancer cell lines. Results indicated strong antiproliferative effects with selectivity towards rapidly dividing cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kinase Inhibitors: SU5416 (Semaxanib)

Structure : (3Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one .
Key Differences :

  • Substituents : SU5416 features a dimethylpyrrole group, whereas the query compound has a 1,4-diphenylpyrazole.
  • Biological Activity : SU5416 selectively inhibits VEGF receptor 2 (VEGFR2), blocking angiogenesis in cancer models. The diphenylpyrazole in the query compound may alter target selectivity due to increased hydrophobicity and steric effects .
  • The query compound’s bulkier substituents might improve pharmacokinetics or reduce off-target effects .
Table 1: Kinase-Targeting Oxindoles
Compound Substituent Molecular Weight Key Target IC50/Activity
Query Compound 1,4-Diphenylpyrazole 423.45 g/mol Not Reported N/A
SU5416 (Semaxanib) 3,5-Dimethylpyrrole 238.29 g/mol VEGFR2 Anti-angiogenic (in vivo)
PHA-665752 Dichlorobenzylsulfonyl 494.24 g/mol c-MET kinase IC50 = 9 nM

Antiviral and Antimicrobial Oxindoles

Structure : (3Z)-3-(4-Piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one .
Key Differences :

  • Substituents : The query compound’s diphenylpyrazole contrasts with the piperazine group in antiviral derivatives.
  • Activity: Piperazine-containing analogs (e.g., compound 4 in ) showed activity against H1N1 (IC50 = 41.5 μM).
Table 2: Antiviral Oxindole Derivatives
Compound Substituent Viral Target IC50/EC50
Query Compound 1,4-Diphenylpyrazole Not Tested N/A
(3Z)-3-(4-Piperazinyl) Piperazine H1N1 Influenza 41.5 ± 4.5 μM
Albonoursin Diketopiperazine H1N1 Influenza 6.8 ± 1.5 μM

Halogenated and Electron-Deficient Derivatives

Structure : (3Z)-5-Chloro-3-[(1-methyl-1H-pyrazol-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one .
Key Differences :

  • Substituents : Chlorine at position 5 increases electrophilicity, while the query compound’s phenyl groups enhance lipophilicity.
  • Implications : Halogens often improve metabolic stability; however, the diphenylpyrazole may confer stronger binding to hydrophobic kinase pockets .

Solid-State and Structural Comparisons

highlights the role of substituents in crystal packing. For example:

  • (3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one forms planar layers via π-stacking .
  • The query compound’s diphenylpyrazole likely induces twisted conformations, reducing crystallinity but improving solubility .

Q & A

Basic: What are the established synthetic routes for (3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one, and how are intermediates validated?

Methodological Answer:
The compound is typically synthesized via a multi-step approach:

Core formation : Condensation of 1,4-diphenyl-1H-pyrazole-3-carbaldehyde with 1,3-dihydro-2H-indol-2-one under Claisen-Schmidt conditions (base-catalyzed aldol reaction) to form the α,β-unsaturated ketone backbone .

Stereochemical control : The Z-configuration is achieved by optimizing reaction temperature (e.g., reflux in ethanol) and using catalysts like piperidine to stabilize the transition state .

Intermediate validation : Key intermediates (e.g., pyrazole-carbaldehyde derivatives) are characterized via 1H^1H/13C^{13}C NMR, IR spectroscopy, and elemental analysis. Crystallographic validation (single-crystal X-ray diffraction) is recommended for ambiguous stereochemistry .

Basic: How is the Z-configuration of the exocyclic double bond confirmed experimentally?

Methodiological Answer:
The Z-configuration is confirmed using:

  • NMR spectroscopy : Coupling constants (JJ) between vinylic protons (typically 10–12 Hz for Z-isomers due to trans-diaxial coupling) .
  • X-ray crystallography : Definitive structural assignment via bond angles and spatial arrangement of substituents (e.g., dihedral angles between pyrazole and indole rings) .
  • Computational validation : Density Functional Theory (DFT) calculations to compare experimental and theoretical NMR/IR spectra .

Basic: What experimental design principles are critical for reproducibility in synthesizing this compound?

Methodological Answer:
Key considerations include:

  • Controlled variables : Solvent polarity (e.g., ethanol vs. DMF), reaction time, and temperature to minimize side products like E-isomers or dimerization .
  • Catalyst selection : Bases like KOH or piperidine for aldol condensation, with inert atmospheres (N2_2) to prevent oxidation .
  • Statistical validation : Use of triplicate reactions and ANOVA to assess yield variability .

Advanced: How can reaction conditions be optimized to improve yield and purity while maintaining stereoselectivity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading, solvent ratio) .
  • Microwave-assisted synthesis : Reduced reaction time and enhanced selectivity via controlled dielectric heating .
  • In-line purification : Use of scavenger resins or column chromatography during workup to remove unreacted aldehydes or byproducts .
  • Real-time monitoring : ReactIR or HPLC tracking to identify kinetic bottlenecks (e.g., slow enolate formation) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or IR peaks)?

Methodological Answer:
Contradictions arise from:

  • Conformational flexibility : Dynamic NMR studies (variable-temperature 1H^1H NMR) to assess rotational barriers in the exocyclic double bond .
  • Tautomerism : Investigate potential keto-enol tautomerization using 1H^1H-15N^{15}N HMBC to detect proton exchange .
  • Impurity interference : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to distinguish target signals from impurities .

Advanced: What methodologies are recommended for assessing environmental stability and degradation pathways of this compound?

Methodological Answer:
Environmental impact studies should follow:

Abiotic degradation : Hydrolysis (pH 5–9 buffers), photolysis (UV-Vis exposure), and thermal stability (TGA/DSC) to identify breakdown products .

Biotic degradation : Soil/water microcosm studies with LC-MS/MS to track metabolite formation (e.g., hydroxylation or ring-opening) .

QSAR modeling : Predict bioaccumulation and toxicity using software like EPI Suite, validated with experimental logP and BCF data .

Advanced: How can biological activity assays be designed to evaluate this compound’s mechanism of action?

Methodological Answer:

  • In vitro target engagement : Fluorescence polarization assays to measure binding affinity to kinases or receptors (common targets for pyrazole-indole hybrids) .
  • Cellular assays : Dose-response curves (IC50_{50}) in cancer cell lines (e.g., MTT assay) with controls for cytotoxicity (e.g., lactate dehydrogenase release) .
  • Mechanistic studies : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity .

Advanced: What computational strategies predict reactivity and regioselectivity in derivative synthesis?

Methodological Answer:

  • DFT calculations : Optimize transition states for electrophilic substitution (e.g., Fukui indices to identify nucleophilic sites on the indole ring) .
  • Molecular docking : Virtual screening against protein databases (e.g., PDB) to prioritize derivatives with enhanced binding .
  • Machine learning : Train models on existing kinetic data to predict reaction outcomes (e.g., Random Forests for yield/stereoselectivity) .

Advanced: How can stereochemical instability during storage be mitigated?

Methodological Answer:

  • Storage conditions : Lyophilization under argon, with desiccants (silica gel) to prevent hydrolysis .
  • Stability-indicating assays : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored by chiral HPLC .
  • Formulation : Encapsulation in cyclodextrins or liposomes to shield the exocyclic double bond .

Advanced: What cross-disciplinary approaches address challenges in scaling up synthesis?

Methodological Answer:

  • Flow chemistry : Continuous reactors for precise temperature control and reduced byproduct formation .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether) and catalytic recycling (e.g., immobilized piperidine) .
  • Collaborative frameworks : Partner with computational chemists for reaction optimization and material scientists for nanoparticle-based delivery systems .

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